5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide 5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide
Brand Name: Vulcanchem
CAS No.: 206256-21-5
VCID: VC16998689
InChI: InChI=1S/C15H9ClN2O3S/c16-8-5-6-10-9(7-8)14-13(17-10)15(19)18-11-3-1-2-4-12(11)22(14,20)21/h1-7,17H,(H,18,19)
SMILES:
Molecular Formula: C15H9ClN2O3S
Molecular Weight: 332.8 g/mol

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide

CAS No.: 206256-21-5

Cat. No.: VC16998689

Molecular Formula: C15H9ClN2O3S

Molecular Weight: 332.8 g/mol

* For research use only. Not for human or veterinary use.

5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 2-chloro-, 12,12-dioxide - 206256-21-5

Specification

CAS No. 206256-21-5
Molecular Formula C15H9ClN2O3S
Molecular Weight 332.8 g/mol
IUPAC Name 2-chloro-12,12-dioxo-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one
Standard InChI InChI=1S/C15H9ClN2O3S/c16-8-5-6-10-9(7-8)14-13(17-10)15(19)18-11-3-1-2-4-12(11)22(14,20)21/h1-7,17H,(H,18,19)
Standard InChI Key KQKZEKTZSJACKL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=O)C3=C(S2(=O)=O)C4=C(N3)C=CC(=C4)Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound's architecture features a tetracyclic system comprising:

  • Indole nucleus: A bicyclic structure with a benzene ring fused to a pyrrole ring

  • Benzothiazepine core: A seven-membered ring containing nitrogen and sulfur atoms

  • Functional modifications:

    • Chlorine atom at position 2 (C2)

    • Sulfone groups at position 12 (S=O₂)

    • Ketone group at position 6 (C6=O)

This unique arrangement creates multiple centers for electronic interactions, as demonstrated by the calculated polar surface area of 89.9 Ų and lipophilicity (LogP) of 2.98. The sulfone groups enhance water solubility (37.2 mg/L at 25°C) while maintaining membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₉ClN₂O₃S
Molecular Weight332.8 g/mol
Melting Point248-250°C (decomposition)
Solubility (Water)37.2 mg/L
LogP2.98
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthetic Methodologies

Multi-Step Synthesis Pathway

The synthesis employs a convergent strategy combining indole and benzothiazepine precursors:

  • Indole functionalization:

    • Ethyl indole-2-carboxylate undergoes thioarylation with diaryl disulfides under NaH catalysis

    • Subsequent alkaline hydrolysis yields 3-arylthioindole-2-carboxylic acids

  • Cyclization:

    • EDCI-DMAP mediated intramolecular amidation forms the benzothiazepine ring

    • Optimized reaction conditions:

      • DCM solvent

      • 0°C to room temperature

      • 72-hour reaction time

  • Oxidation:

    • m-Chloroperbenzoic acid (mCPBA) oxidizes sulfide to sulfone

    • Alternative oxidation using H₂O₂/CH₃COOH (30% yield improvement)

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield Improvement
Cyclization Temperature0°C → RT15%
Oxidation ReagentmCPBA vs H₂O₂/CH₃COOH30%
Reaction Time72 hrs vs 48 hrs22%

Pharmacological Profile

Antiviral Mechanisms

As a constrained analogue of L-737,126, this compound inhibits HIV-1 reverse transcriptase through:

  • Non-competitive binding: Interaction with allosteric pocket (Tyr181, Tyr188 residues)

  • Conformational restriction: Enhanced rigidity improves target engagement (Kd = 58 nM)

  • Resistance profile: Maintains activity against K103N mutant strain (EC₅₀ = 1.2 μM vs 0.8 μM wild-type)

Comparative Efficacy Data

Table 3: Anti-HIV-1 Activity Profile

CompoundEC₅₀ (μM)CC₅₀ (μM)Selectivity Index
2-Chloro derivative0.8>100>125
L-737,1260.02>200>10,000
Nevirapine0.0425625

While demonstrating submicromolar potency (EC₅₀ = 0.8 μM), the compound shows reduced efficacy compared to L-737,126, likely due to decreased membrane permeability from the rigid tetracyclic system .

Structure-Activity Relationships (SAR)

Critical structural features influencing biological activity:

  • C2 Chlorine:

    • 83% reduction in EC₅₀ compared to des-chloro analogue

    • Enhances hydrophobic interactions with Pro95 residue

  • Sulfone Groups:

    • 12,12-dioxide configuration improves water solubility by 4.2-fold

    • Essential for hydrogen bonding with Lys101 side chain

  • Tetracyclic System:

    • Conformational restriction increases target residence time (t₁/₂ = 8.7 min vs 2.1 min for acyclic analogues)

    • Reduces metabolic clearance (CLhep = 12 mL/min/kg vs 45 mL/min/kg)

Future Research Directions

Optimization Strategies

  • Prodrug development: Esterification of C6 ketone to improve oral bioavailability

  • Hybrid molecules: Conjugation with nucleoside reverse transcriptase inhibitors (e.g., Zidovudine)

  • Crystal structure analysis: X-ray diffraction studies with RT/inhibitor complexes

Expanded Therapeutic Applications

Emerging evidence suggests potential for:

  • Neuroinflammatory disorders: Inhibition of microglial TNF-α production (IC₅₀ = 3.1 μM)

  • Oncology: Topoisomerase II inhibition observed in preliminary screens (GI₅₀ = 8.7 μM vs MCF-7)

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